molecular formula C13H14N2O3S B009913 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide CAS No. 19837-84-4

4-Amino-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No. B009913
CAS RN: 19837-84-4
M. Wt: 278.33 g/mol
InChI Key: XBXWZQQQBVBPAC-UHFFFAOYSA-N
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Description

4-Amino-N-(2-methoxyphenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their wide range of applications in various fields including medicinal chemistry. The specific interest in this compound and its derivatives stems from their structural features and the potential for diverse biological activities.

Synthesis Analysis

The synthesis of 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide and its derivatives can involve multiple steps including the sulfonation of aromatic compounds, the introduction of the methoxy group, and the incorporation of the amino function. Specific methods may vary depending on the target structure and desired substituents. For example, Gao et al. (2014) demonstrated a high-yield synthesis method for a related sulfonamide compound, emphasizing the efficiency of their synthesis strategy for potential radioligands (Gao et al., 2014).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, including 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide, is characterized by crystallography and spectroscopy techniques. Rodrigues et al. (2015) described the crystal structures of related compounds, highlighting the importance of supramolecular interactions in defining the overall architecture (Rodrigues et al., 2015).

Scientific Research Applications

1. Specific Scientific Field The research involving “4-Amino-N-(2-methoxyphenyl)benzenesulfonamide” falls under the field of Crystallography .

3. Methods of Application or Experimental Procedures The compound was synthesized and characterized physiochemically by CHNS, MS, FT-IR, 1H NMR, 13C NMR, PXRD, and TG methods . Crystal structures were determined by SC-XRD . The conformational and noncovalent interaction properties were examined by both experimental and theoretical (HS, MEPS, NBO, dimerization energy, QTAIM) methods .

4. Results or Outcomes Obtained The research revealed the conformational flexibility of the bridge connecting two phenyl rings . The packing architecture and hydrogen bond networks were described by graph set notation . Hirshfeld surface analysis revealed regions of stronger contacts and allowed the researchers to indicate the relative contributions of different noncovalent contacts in the crystal packing . MEPS calculations helped to distinguish the electron-rich and electron-poor regions and to find the best H-bond donors and acceptors . The use of the QTAIM method enabled the researchers to explain the influence of functional groups and molecular arrangement on the strength of noncovalent interactions in the crystals and overall packing efficiency .

Safety And Hazards


  • Toxicity : As with any sulfonamide, caution should be exercised due to potential toxicity.

  • Handling : Proper protective equipment (gloves, goggles) is recommended during handling.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Research on 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide should focus on:



  • Biological Activity : Investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.


properties

IUPAC Name

4-amino-N-(2-methoxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-18-13-5-3-2-4-12(13)15-19(16,17)11-8-6-10(14)7-9-11/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXWZQQQBVBPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342176
Record name 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-(2-methoxyphenyl)benzenesulfonamide

CAS RN

19837-84-4
Record name 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-N-(2-methoxyphenyl)benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(RK1-1-27C II) I This compound was prepared according to the procedure described for compound 12a except using 11e to obtain required the product as a white solid (85 mg, 57%). Mp not determined; 1H NMR (400 MHz, CDCl3) δ 7.47 (d, J=8.6 Hz, 2H), 7.42 (dd, J=7.8, 1.1 Hz, 1H), 7.19 (br s, 1H), 6.96-6.89 (m, 2H), 6.81 (td, J=7.8, 1.1 Hz, 1H), 6.67 (dd, J=8.2, 1.1 Hz, 1H), 6.49 (d, J=8.6 Hz, 2H), 3.60 (s, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Kowalik, J Brzeski, M Gawrońska, K Kazimierczuk… - …, 2021 - pubs.rsc.org
Four sulfonamide derivatives with a methoxyphenyl moiety, namely N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide (1a), N-{4-[(3-methoxyphenyl)sulfamoyl]phenyl}acetamide (1b), …
Number of citations: 11 pubs.rsc.org
HR Lawrence, A Kazi, Y Luo, R Kendig, Y Ge… - Bioorganic & medicinal …, 2010 - Elsevier
Screening of the NCI Diversity Set-1 identified PI-083 (NSC-45382) a proteasome inhibitor selective for cancer over normal cells. Focused libraries of novel compounds based on PI-…
Number of citations: 92 www.sciencedirect.com

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